1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a pyrimidine ring, both of which are common in pharmaceutical compounds . The presence of an ethoxy group (an ether functional group) and a piperazine ring suggests potential for varied chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit lsd1 .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s boiling point is predicted to be 5029±600 °C, and its density is predicted to be 148±01 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit antitumor activities .
Future Directions
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-34-21-9-7-20(8-10-21)32-25-23(28-29-32)24(26-17-27-25)31-13-11-30(12-14-31)22(33)16-19-6-4-5-18(2)15-19/h4-10,15,17H,3,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVTXRURQMYDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC(=C5)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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